molecular formula C7H7BrO3S B13277353 3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid

3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid

Cat. No.: B13277353
M. Wt: 251.10 g/mol
InChI Key: VHCLIFDPMYBZNN-UHFFFAOYSA-N
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Description

3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid is an organic compound that features a brominated thiophene ring attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid typically involves the bromination of thiophene followed by subsequent functionalization. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated thiophene is then subjected to a reaction with glycidol under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to modify the thiophene ring or the hydroxypropanoic acid moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include ketones or aldehydes derived from the hydroxy group.

    Reduction Reactions: Products include reduced forms of the thiophene ring or hydroxypropanoic acid moiety.

Scientific Research Applications

3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromothiophen-3-yl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in

Properties

Molecular Formula

C7H7BrO3S

Molecular Weight

251.10 g/mol

IUPAC Name

3-(2-bromothiophen-3-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C7H7BrO3S/c8-6-4(1-2-12-6)3-5(9)7(10)11/h1-2,5,9H,3H2,(H,10,11)

InChI Key

VHCLIFDPMYBZNN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CC(C(=O)O)O)Br

Origin of Product

United States

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